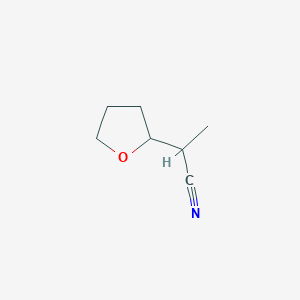

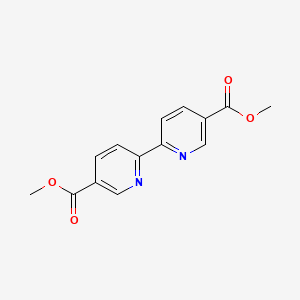

![molecular formula C11H11NO B3020628 5'-甲基螺[环丙烷-1,3'-吲哚啉]-2'-酮 CAS No. 1360946-84-4](/img/structure/B3020628.png)

5'-甲基螺[环丙烷-1,3'-吲哚啉]-2'-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one is a spirocyclic compound, which is a class of organic molecules characterized by two rings sharing one common atom. The spirocyclic structure combines a cyclopropane ring and an indolinone moiety, which is a derivative of indole. These types of compounds are of interest due to their potential biological activities and their use as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of spirocyclopropane compounds can be achieved through various methods. One approach involves the dearomatization of indole derivatives using sulfur ylides, which leads to the formation of spirocyclopropane compounds that can be further transformed into rearomatized indole derivatives in acidic conditions . Another method includes the highly stereoselective construction of spiro[cyclopropane-1,4'-pyrazolin-5'-one] using 4-arylidene-3-methyl-1-phenyl-pyrazolin-5-one and arsonium ylide in the presence of a base . Additionally, a new synthetic pathway has been discovered for spiro[cyclohexane-1,3'-indoline]-2',4-diones, which involves multiple steps including cycloadditions and reductions . Furthermore, a one-pot synthesis approach has been developed for the formation of diastereoisomeric spiro compounds containing fluorine, which can be converted into other complex structures . A direct and simpler method for the diastereoselective synthesis of spirocyclopropyl oxindoles from indolin-2-one/N-protected indolin-2-ones and bromonitroalkene has also been reported . Lastly, chiral spirocyclic 5-arylmethylene-1,3-dioxane-4,6-diones have been synthesized from 1-menthone, serving as novel synthons for enantiomerically pure cyclopropane-1,1-dicarboxylates .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro center, which is a quaternary carbon atom that is shared between two rings. In the case of 5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one, the spiro center connects a three-membered cyclopropane ring and a six-membered indolinone ring. The stereochemistry of these compounds is crucial as it can significantly influence their chemical properties and reactivity. The structures of these compounds have been elucidated using various spectroscopic techniques such as IR, MS, 1H NMR, and X-ray diffraction analysis .

Chemical Reactions Analysis

Spirocyclic compounds can undergo a variety of chemical reactions. The dearomatization and rearomatization processes mentioned in the synthesis section are examples of the chemical transformations that these compounds can undergo . The cyclopropane ring in spirocyclic compounds is known for its ring strain, which makes it highly reactive in chemical reactions such as cycloadditions and ring-opening reactions. The presence of substituents on the spirocyclic framework can further influence the reactivity and selectivity of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds like 5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one are influenced by their rigid and strained structures. The cyclopropane ring imparts a degree of strain, which can affect the compound's stability and reactivity. The indolinone moiety contributes to the compound's electronic properties, such as its dipole moment and potential for hydrogen bonding. These properties are important for understanding the behavior of these compounds in different environments and their potential applications in medicinal chemistry and material science .

科学研究应用

合成和化学性质

无催化剂合成:该化合物可以通过高度非对映选择性、无催化剂环丙烷化过程合成。此过程涉及取代的 3-亚甲基吲哚啉-2-酮与重氮乙酸乙酯的反应,在乙醇-乙腈溶剂混合物中生成所需的化合物 (Maurya 等人,2014)。

与螺蒽氧唑烷的反应性:一项研究表明 N-甲基螺[蒽-氧唑烷] 与该化合物反应,在 MgI2 存在下形成螺[吡咯烷-3,3'-吲哚啉]-2'-酮 (Buev 等人,2018)。

立体选择性合成:已经开发出一种从吲哚啉-2-酮/N-保护的吲哚啉-2-酮和溴硝基烯烃非对映选择性合成该化合物的方法,该方法提供高非对映异构体比率和良好的化学收率 (Roy & Chen, 2013)。

衍生物合成:1-亚甲基-2-苯基环丙烷的环丙烷化导致形成该化合物的衍生物。这些衍生物显示出独特的反应和转化,扩大了该化合物在合成化学中的用途 (Denisov 等人,2019)。

生物学和药物化学应用

潜在的抗癌特性:螺[环丙烷-1,3'-吲哚啉]-2'-酮库已显示出针对各种人类癌细胞系的抗癌活性。这些发现表明在开发新型抗癌剂方面具有潜在应用 (Reddy 等人,2015)。

Polo 样蛋白激酶 4 抑制剂:该化合物是寻找 Polo 样蛋白激酶 4 (PLK4) 抑制剂的一部分,PLK4 是一种有丝分裂激酶,被认为是癌症治疗的潜在靶点。该化合物在抑制癌细胞生长的立体化学和效力使其成为癌症治疗学进一步研究的候选者 (Sampson 等人,2015)。

光物理和光化学应用

光化学开环:已经研究了螺环丙基苯并噁嗪的化学拆除(该化合物属于该类别),并证明了三重态 1,3-二自由基中间体。这项研究突出了其在光化学应用和使用光化学方法进行手性合成的潜力 (Li 等人,2020)。

安全和危害

The compound is associated with certain hazards. The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

未来方向

The development of novel synthetic strategies to form new chemical entities like 5’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . These structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies . Therefore, future directions may involve the development of more efficient and diverse synthetic strategies, as well as exploration of their potential applications in medicinal chemistry and drug discovery.

属性

IUPAC Name |

5-methylspiro[1H-indole-3,1'-cyclopropane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-2-3-9-8(6-7)11(4-5-11)10(13)12-9/h2-3,6H,4-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYIJZZCFVTAIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C23CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

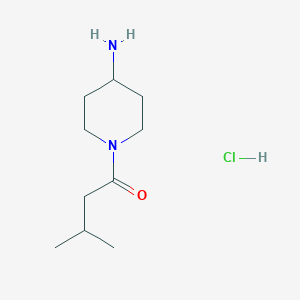

![Racemic-Tert-Butyl ((7R,8S)-8-Hydroxy-8A-Methylhexahydro-1H-Pyrrolo[2,1-C][1,4]Oxazin-7-Yl)Carbamate](/img/structure/B3020545.png)

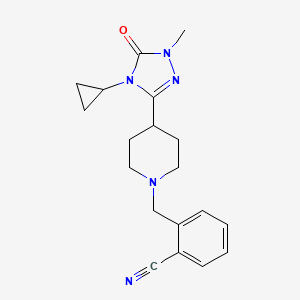

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B3020548.png)

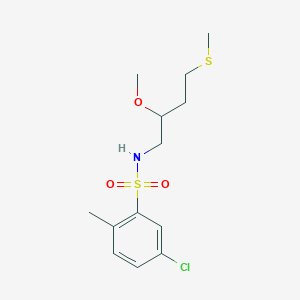

![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3020551.png)

![(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3020554.png)

![2-(naphthalen-1-yl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B3020561.png)

![2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3020563.png)

![(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-Amino-3-carboxypropanoyl]amino]-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3020566.png)

![5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile](/img/structure/B3020567.png)